molecular formula C10H11NO5 B2488172 Dimethyl 3-amino-4-hydroxyphthalate CAS No. 142671-52-1

Dimethyl 3-amino-4-hydroxyphthalate

Cat. No.: B2488172
CAS No.: 142671-52-1
M. Wt: 225.2
InChI Key: UUOFWASQQBJPLI-UHFFFAOYSA-N
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Description

Dimethyl 3-amino-4-hydroxyphthalate is an organic compound belonging to the phthalate family. Phthalates are esters of phthalic acid and are widely used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is of particular interest due to its unique chemical structure, which includes both amino and hydroxyl functional groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 3-amino-4-hydroxyphthalate typically involves the esterification of 3-amino-4-hydroxyphthalic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3-amino-4-hydroxyphthalate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: Both the amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of dimethyl 3-amino-4-oxophthalate.

    Reduction: Formation of this compound derivatives with reduced amino groups.

    Substitution: Formation of various substituted phthalate derivatives depending on the reagents used.

Scientific Research Applications

Dimethyl 3-amino-4-hydroxyphthalate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl 3-amino-4-hydroxyphthalate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its amino and hydroxyl groups. These interactions can modulate biological pathways and lead to desired therapeutic effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific derivative or application.

Comparison with Similar Compounds

    Dimethyl phthalate: Lacks the amino and hydroxyl groups, making it less reactive in certain chemical reactions.

    Diethyl phthalate: Similar structure but with ethyl groups instead of methyl groups, affecting its physical and chemical properties.

    Dimethyl 3-hydroxyphthalate: Similar but lacks the amino group, limiting its versatility in certain applications.

Uniqueness: Dimethyl 3-amino-4-hydroxyphthalate is unique due to the presence of both amino and hydroxyl groups, which provide it with a higher reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

dimethyl 3-amino-4-hydroxybenzene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-15-9(13)5-3-4-6(12)8(11)7(5)10(14)16-2/h3-4,12H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOFWASQQBJPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)O)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101334564
Record name Dimethyl 3-amino-4-hydroxyphthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101334564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142671-52-1
Record name Dimethyl 3-amino-4-hydroxyphthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101334564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of dimethyl 3-nitro-4-hydroxyphthalate (28.9 g, 0.113 mol), ethanol and 5% platinum on carbon (2.80 g, 50% aqueous) is shaken on a Parr hydrogenator under hydrogen for 1.75 hours at room temperature. The reaction mixture is filtered through diatomaceous earth and the filtrate is concentrated in vacuo to give a pale green solid residue. Chromatography (silica gel, ethyl acetate:methylene chloride eluent) affords the title product as a pale yellow solid, 3.69 g, mp 112°-113° C., identified by NMR and IR spectral analyses.
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28.9 g
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2.8 g
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Synthesis routes and methods II

Procedure details

A mixture of the crude dimethyl 4-hydroxy-3-nitrophthalate C1-3 (25 g, 98 mmol) and Pd/C (1.0 g) in CH3OH (400 mL) was stirred at room temperature overnight under H2 atmosphere. LCMS showed that the reaction was complete. The reaction mixture was filtered through a celite pad and the filtrate was evaporated in vacuo. The residue was purified by chromatography (silica gel, PE:EA (1:1, v:v)) to yield compound C1-4 as a yellow solid (11.5 g, yield: 52%). 1H NMR (DMSO-d6, 400 MHz) δ: 10.45 (s, 1H), 6.89 (d, J=8 Hz, 1H), 6.37 (d, J=8 Hz, 1H), 5.19 (s, 2H), 3.75 (s, 3H), 3.72 (s, 3H); MS (ESI+): m/z 226 (M+1).
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52%

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